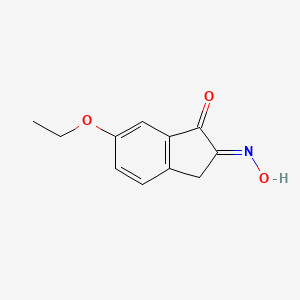
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an ethoxy group, a hydroxyimino group, and a dihydroindenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves the reaction of ethyl diethoxyacrylate with alkynylalkoxycarbene metal complexes. This reaction proceeds through a [2 + 2] cycloaddition, followed by conrotatory cyclobutene opening and final cyclization at the carbene center . The reaction conditions are generally mild, often involving the use of dimethylsulphoxide (DMSO) as an oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyimino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy group and dihydroindenone core contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-2-aminobenzothiazolium diphenylacetate: Known for its nonlinear optical properties.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Exhibits antioxidant activity and is used as a food preservative.
Uniqueness
6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(2E)-6-ethoxy-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(12-14)11(13)9(7)6-8/h3-4,6,14H,2,5H2,1H3/b12-10+ |
Clé InChI |
VWRMQDFUYAOHHZ-ZRDIBKRKSA-N |
SMILES isomérique |
CCOC1=CC2=C(C/C(=N\O)/C2=O)C=C1 |
SMILES canonique |
CCOC1=CC2=C(CC(=NO)C2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)
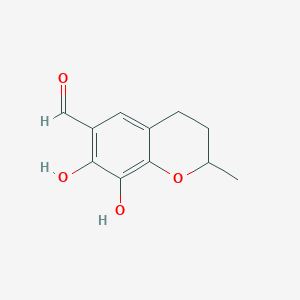

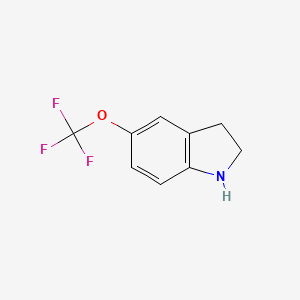
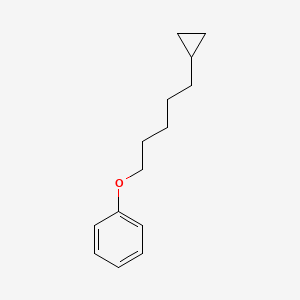
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
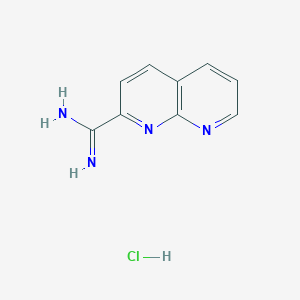

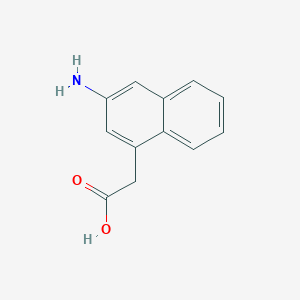
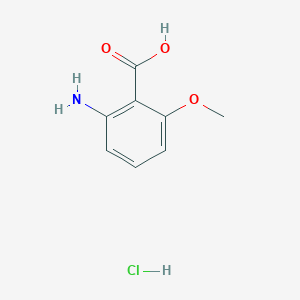

![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)
